

# A Comprehensive Technical Guide to Fmoc-D-homoleucine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: *B557671*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-D-homoleucine (**Fmoc-D-homoleucine**), a critical non-natural amino acid derivative employed in advanced peptide synthesis and drug discovery. This document details its physicochemical properties, core applications, and standardized experimental protocols for its use.

## Core Properties of Fmoc-D-homoleucine

**Fmoc-D-homoleucine** is a derivative of the D-isomer of homoleucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino terminus. This strategic chemical modification is essential for its application in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).

The key quantitative and qualitative data for **Fmoc-D-homoleucine** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	204320-60-5	[1][2]
Molecular Formula	C <sub>22</sub> H <sub>25</sub> NO <sub>4</sub>	[1][3][4]
Molecular Weight	367.44 g/mol	[1][3][4]
Purity	≥ 97% (HPLC)	[1]
Appearance	White to off-white solid/powder	[1]
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid	[3][4]
Synonyms	Fmoc-D-HomoLeu-OH, Fmoc-D-Hle-OH	[1][4]
Storage Conditions	0–8 °C	[1]
Predicted Density	1.188 ± 0.06 g/cm <sup>3</sup>	[4]
Predicted Boiling Point	568.1 ± 33.0 °C	[4]

## Applications in Research and Development

**Fmoc-D-homoleucine** is a valuable building block in the synthesis of novel peptides for therapeutic and research purposes. The incorporation of a non-natural D-amino acid offers significant advantages in drug design.

- **Peptide Synthesis:** It serves as a fundamental component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling the precise, stepwise construction of complex peptide sequences.[1] The Fmoc group provides a stable, base-labile protecting shield for the amine group, preventing unwanted side reactions during peptide chain elongation.[5][6]
- **Drug Development:** Peptides containing D-amino acids, such as D-homoleucine, exhibit enhanced resistance to proteolytic degradation by enzymes in the body.[7][8] This increased stability extends the plasma half-life and improves the overall bioavailability of peptide-based therapeutics. Researchers leverage this property to design more robust drug candidates, including potent antimicrobial and anticancer peptides.[9]

- **Bioconjugation and Research:** This derivative is used in bioconjugation strategies to link peptides to other biomolecules, which is crucial for creating targeted drug delivery systems. [1][9] Furthermore, it is employed in protein engineering and neuroscience research to study protein-protein interactions and develop novel neuropeptides.[1]

## Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a standard, detailed protocol for the incorporation of **Fmoc-D-homoleucine** or any other Fmoc-protected amino acid into a growing peptide chain using manual SPPS.

### Protocol: Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is fully assembled.

#### 1. Resin Preparation & Swelling:

- Place the appropriate solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.[5][10]
- Wash the resin with N,N-Dimethylformamide (DMF) (2-3 times).
- Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions by allowing reagents to access the reactive sites within the resin beads.[10][11]

#### 2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.
- Add a solution of 20% piperidine in DMF to the resin.[10]
- Agitate the mixture for 5-7 minutes at room temperature to cleave the Fmoc group from the N-terminus of the peptide chain.[10]
- Drain the piperidine solution and repeat the treatment for another 15-20 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved Fmoc-adduct.[10]

#### 3. Amino Acid Coupling:

- In a separate vial, dissolve **Fmoc-D-homoleucine** (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[10]
- Add a base, typically Diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it for coupling.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]
- Drain the coupling solution from the resin.

#### 4. Washing:

- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- A final wash with Dichloromethane (DCM) and/or Isopropyl Alcohol (IPA) can be performed before proceeding to the next cycle or final cleavage.[6]

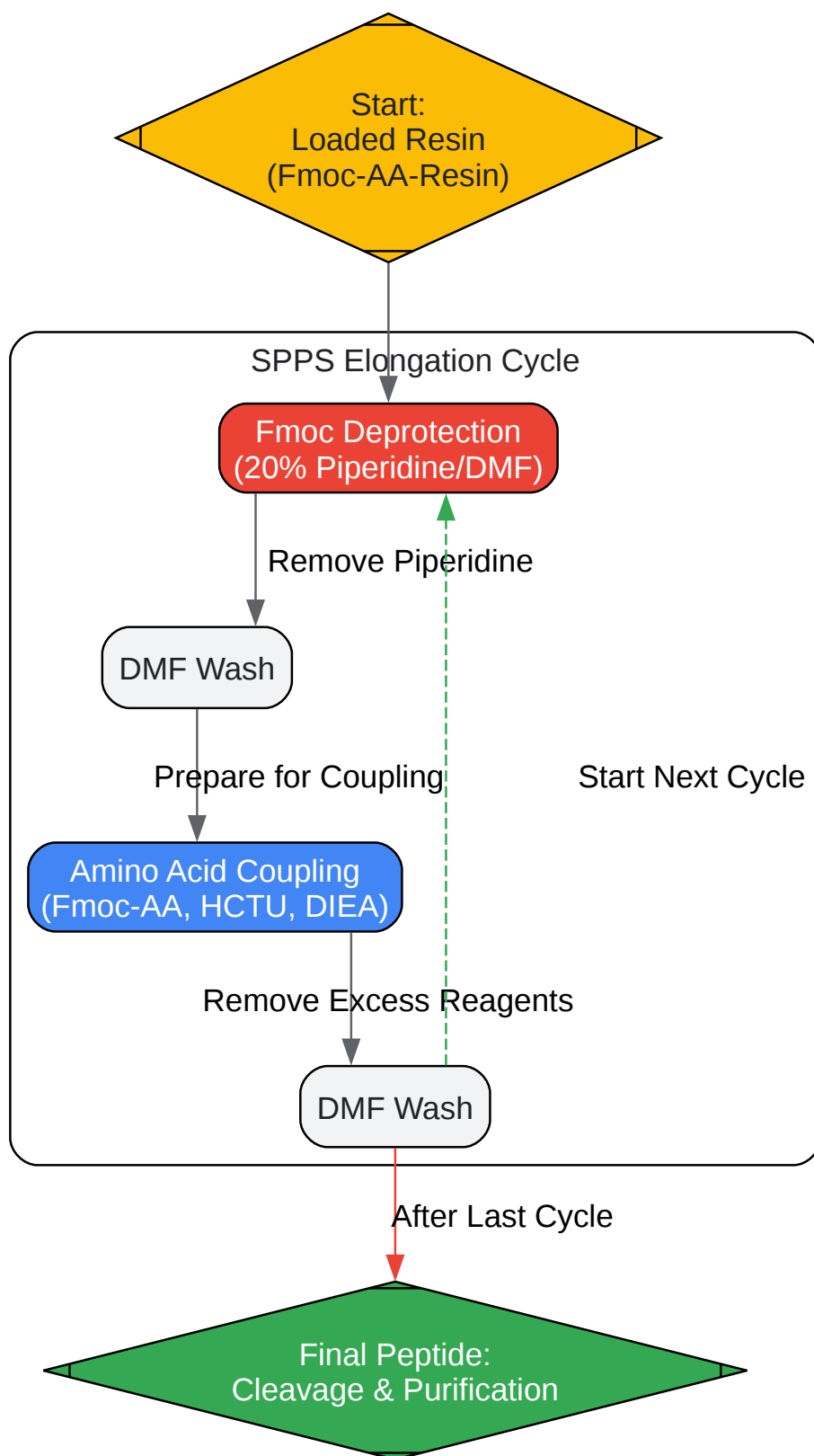
#### 5. Peptide Cleavage from Resin (Final Step):

- Once the full peptide sequence is synthesized, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide's sequence and resin type (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate using cold diethyl ether, then centrifuge to collect the peptide pellet.

## Visualized Workflows and Pathways

### Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, detailing the key steps of deprotection, activation, and coupling.



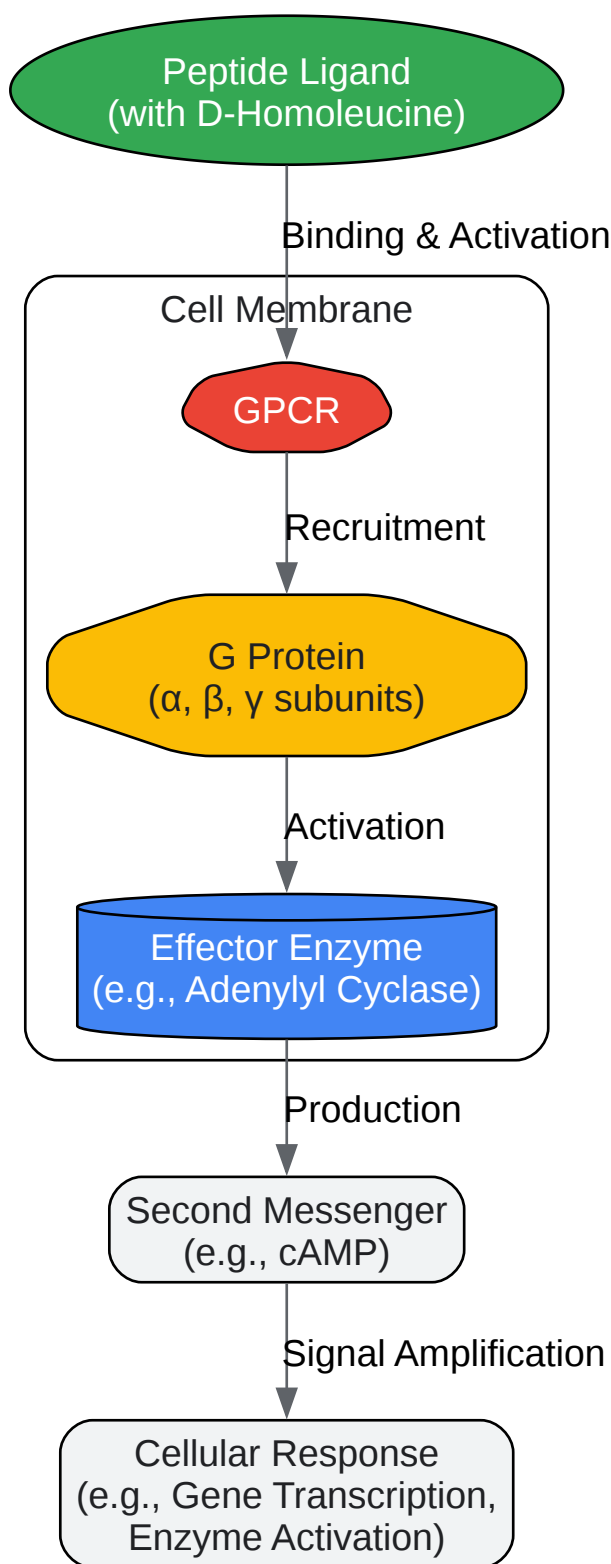
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Diagram 1: The core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Modulation of GPCR Signaling by D-Amino Acid Containing Peptides

While **Fmoc-D-homoleucine** itself is a synthesis precursor, its incorporation into a peptide can significantly alter the peptide's biological activity. D-amino acids can change a peptide's conformation, affecting how it binds to and activates receptors like G protein-coupled receptors (GPCRs). This can lead to altered downstream signaling.<sup>[7][12][13]</sup> For instance, a D-amino acid might enhance receptor selectivity or prolong signaling by increasing the peptide's resistance to degradation.<sup>[8][13]</sup>

The diagram below illustrates a general GPCR signaling cascade that can be modulated by such a modified peptide ligand.



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Diagram 2: A generalized G Protein-Coupled Receptor (GPCR) signaling pathway.

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